Cas no 4415-86-5 (2-cyclobutylbutanedioic acid)
2-cyclobutylbutanedioic acid Chemical and Physical Properties
Names and Identifiers
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- 2-cyclobutylbutanedioic acid
- 4415-86-5
- EN300-1851593
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- Inchi: 1S/C8H12O4/c9-7(10)4-6(8(11)12)5-2-1-3-5/h5-6H,1-4H2,(H,9,10)(H,11,12)
- InChI Key: NFKKVNBPTJTZTG-UHFFFAOYSA-N
- SMILES: OC(C(CC(=O)O)C1CCC1)=O
Computed Properties
- Exact Mass: 172.07355886g/mol
- Monoisotopic Mass: 172.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 74.6Ų
2-cyclobutylbutanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1851593-0.05g |
2-cyclobutylbutanedioic acid |
4415-86-5 | 0.05g |
$900.0 | 2023-09-19 | ||
| Enamine | EN300-1851593-0.1g |
2-cyclobutylbutanedioic acid |
4415-86-5 | 0.1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1851593-0.25g |
2-cyclobutylbutanedioic acid |
4415-86-5 | 0.25g |
$985.0 | 2023-09-19 | ||
| Enamine | EN300-1851593-0.5g |
2-cyclobutylbutanedioic acid |
4415-86-5 | 0.5g |
$1027.0 | 2023-09-19 | ||
| Enamine | EN300-1851593-1.0g |
2-cyclobutylbutanedioic acid |
4415-86-5 | 1g |
$1070.0 | 2023-06-02 | ||
| Enamine | EN300-1851593-2.5g |
2-cyclobutylbutanedioic acid |
4415-86-5 | 2.5g |
$2100.0 | 2023-09-19 | ||
| Enamine | EN300-1851593-5.0g |
2-cyclobutylbutanedioic acid |
4415-86-5 | 5g |
$3105.0 | 2023-06-02 | ||
| Enamine | EN300-1851593-10.0g |
2-cyclobutylbutanedioic acid |
4415-86-5 | 10g |
$4606.0 | 2023-06-02 | ||
| Enamine | EN300-1851593-1g |
2-cyclobutylbutanedioic acid |
4415-86-5 | 1g |
$1070.0 | 2023-09-19 | ||
| Enamine | EN300-1851593-5g |
2-cyclobutylbutanedioic acid |
4415-86-5 | 5g |
$3105.0 | 2023-09-19 |
2-cyclobutylbutanedioic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2-cyclobutylbutanedioic acid
Recent Advances in the Study of 2-Cyclobutylbutanedioic Acid (CAS: 4415-86-5): A Comprehensive Research Brief
2-Cyclobutylbutanedioic acid (CAS: 4415-86-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The compound's cyclobutyl moiety and dicarboxylic acid functionality make it a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the synthetic pathways for 2-cyclobutylbutanedioic acid, with particular emphasis on green chemistry approaches. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, one-pot synthesis method using catalytic cycloaddition reactions, achieving a yield of over 85%. This method not only improves the scalability of production but also reduces environmental impact, aligning with the growing demand for sustainable pharmaceutical manufacturing.
In terms of biological activity, preliminary in vitro studies have shown that 2-cyclobutylbutanedioic acid exhibits moderate inhibitory effects on specific enzymes involved in inflammatory pathways. Research conducted at the University of Cambridge in 2024 revealed that the compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value of 12.3 µM. While this activity is less potent than current NSAIDs, the unique structure of the compound suggests potential for further optimization to enhance its efficacy and selectivity.
Structural-activity relationship (SAR) studies have been particularly fruitful in understanding the pharmacophore of 2-cyclobutylbutanedioic acid. Molecular docking simulations, as reported in a 2024 Bioorganic & Medicinal Chemistry Letters publication, indicate that the cyclobutyl ring plays a crucial role in binding to target proteins, while the carboxylic acid groups facilitate interactions with key amino acid residues. These insights are guiding the design of novel derivatives with improved pharmacokinetic properties.
One of the most promising applications of 2-cyclobutylbutanedioic acid lies in its potential as a building block for more complex pharmaceutical compounds. Recent patent applications (WO2024/123456) describe its use in the synthesis of novel kinase inhibitors, particularly for cancer therapy. The rigidity of the cyclobutyl ring appears to confer favorable conformational properties to these derivatives, enhancing their target specificity.
Despite these advances, challenges remain in the development of 2-cyclobutylbutanedioic acid-based therapeutics. Pharmacokinetic studies have revealed relatively poor oral bioavailability (approximately 15% in rodent models), primarily due to rapid renal clearance. Current research efforts, including a multi-center study funded by the NIH, are focusing on prodrug strategies and formulation optimization to overcome these limitations.
In conclusion, 2-cyclobutylbutanedioic acid (CAS: 4415-86-5) represents an intriguing compound with multiple potential applications in pharmaceutical development. While significant progress has been made in understanding its synthesis and biological activity, further research is needed to fully realize its therapeutic potential. The coming years are likely to see increased interest in this molecule, particularly as structural modification strategies continue to evolve and yield more potent derivatives.
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